Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate
Overview
Description
Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate is an organic compound that features a cyclopropyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate typically involves the reaction of cyclopropylamine with tert-butyl chloroformate to form the Boc-protected amine. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects would depend on the specific enzymes or proteins it interacts with, potentially modifying their activity or function.
Comparison with Similar Compounds
Similar Compounds
Methyl-2-(tert-butoxycarbonylamino)-3-hydroxy-3-phenylpropanoate: Another Boc-protected amino ester with a different side chain.
Methyl-2-(tert-butoxycarbonylamino)-2-(dimethoxyphosphinyl)acetate: A similar compound with a phosphinyl group.
Uniqueness
Methyl-2-(tert-butoxycarbonylamino)-2-cyclopropylacetate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds that require a constrained three-membered ring structure.
Properties
IUPAC Name |
methyl 2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8(7-5-6-7)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYLCANTGPRCHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461642 | |
Record name | Methyl [(tert-butoxycarbonyl)amino](cyclopropyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638207-62-2 | |
Record name | Methyl [(tert-butoxycarbonyl)amino](cyclopropyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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